Zovir dihydrate sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acyclovir involves the condensation of guanine with a sugar moietyThe final step involves deprotection to yield the active compound .

Industrial Production Methods

Industrial production of acyclovir involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acyclovir undergoes several types of chemical reactions, including:

Oxidation: Acyclovir can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Acyclovir can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.

Major Products Formed

The major products formed from these reactions include various acyclovir derivatives, which may have different pharmacological properties .

Scientific Research Applications

Acyclovir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogues.

Biology: Helps in understanding viral replication mechanisms.

Medicine: Widely used in antiviral therapies for herpes infections.

Industry: Employed in the production of antiviral medications

Mechanism of Action

Acyclovir exerts its antiviral effects by selectively inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Valacyclovir: A prodrug of acyclovir with better oral bioavailability.

Famciclovir: Another antiviral agent used to treat herpes infections.

Ganciclovir: Used primarily for cytomegalovirus infections.

Uniqueness

Acyclovir is unique due to its high selectivity for viral thymidine kinase and its relatively low toxicity to host cells. This makes it a preferred choice for treating herpes infections .

Biological Activity

Zovir dihydrate sodium, commonly known as acyclovir sodium, is a synthetic antiviral nucleoside analogue primarily used in the treatment of infections caused by certain viruses, particularly herpes simplex virus (HSV) types 1 and 2. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and clinical applications, supported by case studies and relevant research findings.

Acyclovir functions by inhibiting viral DNA synthesis. It is selectively activated in infected cells where it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate. This compound is further converted to acyclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of acyclovir triphosphate results in premature chain termination during DNA replication, effectively halting viral proliferation .

Pharmacokinetics

The pharmacokinetic profile of acyclovir sodium demonstrates its absorption, distribution, metabolism, and excretion characteristics:

| Parameter | Value |

|---|---|

| Cmax | 599.2 ng/mL (after 400 mg dose) |

| AUC | 3015.7 ng × h/mL (after 400 mg dose) |

| Half-life | Approximately 2.5 to 3 hours |

| Bioavailability | ~15-30% when administered orally |

| Excretion | Primarily via renal pathways |

These values indicate that acyclovir has a relatively short half-life, necessitating multiple dosing for effective viral suppression .

Clinical Applications

Acyclovir is primarily indicated for:

- Herpes Simplex Virus Infections : Effective against both HSV-1 and HSV-2.

- Varicella-Zoster Virus : Used for the treatment of chickenpox and shingles.

- Epstein-Barr Virus : Exhibits activity against this virus as well.

In clinical settings, acyclovir is administered orally or intravenously depending on the severity of the infection. For instance, a common regimen for severe herpes simplex infections may include intravenous administration of 5-10 mg/kg every 8 hours .

Case Study 1: Efficacy in Herpes Simplex Encephalitis

A study published in the New England Journal of Medicine reported on a cohort of patients diagnosed with herpes simplex encephalitis treated with intravenous acyclovir. The results indicated significant improvement in neurological outcomes compared to untreated controls, highlighting acyclovir's critical role in managing this life-threatening condition .

Case Study 2: Pediatric Use in Varicella

In a clinical trial involving pediatric patients with varicella (chickenpox), acyclovir was shown to reduce the duration and severity of illness when administered within the first 24 hours of rash onset. The study concluded that early intervention with acyclovir significantly mitigated complications associated with varicella.

Research Findings

Recent research has explored various formulations and delivery methods to enhance the efficacy of acyclovir:

- Microemulsion-Based Delivery : A study demonstrated that using microemulsion formulations increased the dermal delivery efficiency of acyclovir, suggesting potential improvements in topical applications for localized herpes simplex virus infections .

- Pharmacogenomics : Investigations into genetic variations affecting thymidine kinase activity have revealed that certain polymorphisms can influence the efficacy of acyclovir therapy, underscoring the importance of personalized medicine approaches in antiviral treatments .

Properties

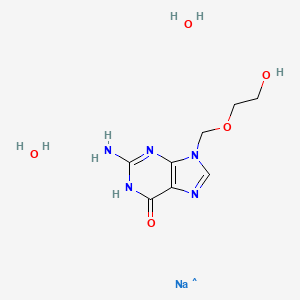

Molecular Formula |

C8H15N5NaO5 |

|---|---|

Molecular Weight |

284.23 g/mol |

InChI |

InChI=1S/C8H11N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3,14H,1-2,4H2,(H3,9,11,12,15);;2*1H2 |

InChI Key |

ZZAKCPCKVRWWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N.O.O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.